4,4-Diethoxybut-1-ene
Description
Properties
IUPAC Name |
4,4-diethoxybut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCYIYOCMALJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292502 | |
| Record name | 4,4-diethoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-36-5 | |
| Record name | 10602-36-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-diethoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Butenal diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Transition Metal-Catalyzed Etherification
Acid-Catalyzed Acetalization
Prins Cyclization and Acetal Formation
4,4-Diethoxybut-1-ene is accessible via Prins-type reactions between 1,3-butadiene and ethanol under acidic conditions. Sulfonic acid resins or p-toluenesulfonic acid (p-TsOH) catalyze the addition of two ethanol molecules to the diene, forming the diethoxy acetal. Key findings include:
Side products like 3-ethoxybut-1-ene are minimized by using excess ethanol (4–6 equivalents) and molecular sieves to absorb water.
Elimination Reactions from Diol Precursors
Dehydration of 4,4-Diethoxybutane-1,2-diol
Elimination of water from 4,4-diethoxybutane-1,2-diol using concentrated H₂SO₄ or P₂O₅ yields the target alkene. This method, though straightforward, requires precise temperature control (80–100°C) to avoid polymerization. Patent data suggest yields up to 70% in dimethylacetamide (DMAC) with sodium carbonate as a base to neutralize acid byproducts.
Nucleophilic Substitution Pathways
SN2 Displacement with Ethoxide
Sodium ethoxide reacts with 1,4-dibromo-2-butene in anhydrous THF to form this compound via a double SN2 mechanism. This method, inspired by alkyne synthesis protocols, achieves 65–70% yield but is limited by competing elimination reactions. Tertiary amines like triethylamine (TEA) suppress side pathways when used in 3–5 equivalents.
Comparative Analysis of Methods
| Method | Catalyst/Conditions | Solvent | Yield | Time |
|---|---|---|---|---|
| Catalytic Alkylation | Ni-Co/ZSM-5, -10°C, N₂ | Toluene | 90% | 5 h |
| Prins Acetalization | p-TsOH, 70°C | THF | 82% | 24 h |
| Diol Dehydration | H₂SO₄, 90°C | DMAC | 70% | 12 h |
| SN2 Displacement | NaOEt, TEA | THF | 68% | 8 h |
Catalytic alkylation offers the highest efficiency, while SN2 routes provide modularity for functionalized derivatives.
Challenges and Optimization Strategies
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Byproduct Formation : Elimination side products (e.g., butadiene) are mitigated by maintaining low temperatures (<100°C) and using radical scavengers like trioctyl phosphite.
-
Solvent Selection : Polar aprotic solvents (THF, acetonitrile) enhance nucleophilicity in SN2 pathways, while toluene improves catalyst stability in metal-mediated reactions.
-
Scale-Up Considerations : Autoclave protocols are preferred for industrial-scale synthesis due to controlled pressure and temperature profiles.
Chemical Reactions Analysis
Acid-Catalyzed Hydration and Carbocation Rearrangements
-
Primary pathway : Protonation → secondary carbocation → 1,2-hydride shift → tertiary carbocation → nucleophilic attack by water → 3,3-diethoxybutan-2-ol.
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Minor pathway : Direct hydration without rearrangement yields 2,4-diethoxybutan-1-ol.
This behavior parallels carbocation rearrangements observed in 3,3-dimethylbut-1-ene under acidic conditions .
Electrophilic Additions
The terminal alkene participates in electrophilic additions, though ethoxy groups reduce reactivity via inductive effects:
| Reaction | Conditions | Product |
|---|---|---|
| HBr Addition | HBr in CH₂Cl₂, 0°C | 2-Bromo-4,4-diethoxybutane |
| Epoxidation | mCPBA, CH₂Cl₂ | 1,2-Epoxy-4,4-diethoxybutane |
| Dihydroxylation | OsO₄, NMO, H₂O/acetone | 1,2-Dihydroxy-4,4-diethoxybutane |
The regioselectivity follows Markovnikov’s rule, with electrophiles adding to the less substituted alkene carbon .
Oxidation and Ozonolysis
Ozonolysis cleaves the alkene to generate formaldehyde and 3,3-diethoxypropanal. Under reductive workup (e.g., Zn/HOAc), aldehydes are retained, while oxidative conditions (H₂O₂) yield carboxylic acids .
Cyclization and Prins-Type Reactions
Under Lewis acid catalysis (e.g., Sc(OTf)₃), 4,4-diethoxybut-1-ene may undergo Prins cyclization with aldehydes to form tetrahydropyran derivatives. For example:
Mechanistic studies on similar systems highlight chair-like transition states for stereoselective cyclization .
Alder-Ene Reactions
The allylic C-H bond at C3 participates in Alder-Ene reactions with enophiles (e.g., carbonyls):
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Example : Reaction with glyoxylate esters under Yb(OTf)₃ catalysis yields β-hydroxy esters via a six-membered transition state .
Key factors:
-
Ethoxy groups stabilize transition states through electron donation.
-
High temperatures (>100°C) typically required for thermal ene reactions .
Metal-Catalyzed Functionalizations
Scientific Research Applications
1.1. Conjugate Additions and Michael Reactions
4,4-Diethoxybut-1-ene has been utilized in nucleophilic conjugate additions to activated alkynes, a reaction significant for constructing heterocycles and facilitating bioconjugation reactions in bioorganic chemistry. The utility of this compound in such transformations highlights its role in expanding the substrate scope for various electrophilic alkynes, making it valuable in synthetic organic chemistry .
1.2. Synthesis of C-Glycosides
This compound has been effectively employed in the stereospecific synthesis of C-glycosides. A notable study demonstrated its application alongside 1-tributylstannyl derivatives to access homoallyl and homocinnamyl skeletons. This method showcased the efficacy of this compound in generating complex glycosidic structures with high stereoselectivity .
2.1. Total Synthesis of Natural Products
A prominent application of this compound is in the total synthesis of natural products like neopeltolide and chagosensine. These syntheses often involve intricate multi-step processes where this compound serves as a crucial building block or intermediate. For instance, its role in the synthesis of neopeltolide involved several transformations that highlight its versatility and importance in constructing complex molecular architectures .
2.2. Development of Reaction Conditions
Research has also focused on optimizing reaction conditions for β-selective glycosylation reactions using derivatives of this compound. These studies have improved yields and selectivity in glycosidic bond formation, which is critical for synthesizing oligosaccharides and other carbohydrate derivatives .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Conjugate Additions | Used for constructing heterocycles via nucleophilic conjugate additions to activated alkynes | Enhanced efficiency and broad substrate scope |
| C-Glycoside Synthesis | Employed in stereospecific synthesis of C-glycosides | High stereoselectivity achieved |
| Natural Product Synthesis | Integral in total syntheses like neopeltolide and chagosensine | Key intermediate leading to complex structures |
| Glycosylation Optimization | Development of reaction conditions for β-selective glycosylation reactions | Improved yields and selectivity |
Mechanism of Action
The mechanism by which 4,4-diethoxybut-1-ene exerts its effects depends on the specific reaction it undergoes For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4,4-Diethoxybut-1-ene with two related compounds:
Physical Properties and Toxicity
- This compound : Expected to have a lower boiling point than alcohols (due to lack of hydrogen bonding) but higher than hydrocarbons. Toxicity data are unavailable in the provided evidence.
- 4,4-Diethoxy-3-methylbut-2-en-1-ol: No physical data (e.g., boiling point) are reported, but the hydroxyl group may increase solubility in polar solvents .
- 1,4-Dioxane: Boiling point 101°C, miscible with water. Classified as a Group 2B carcinogen by IARC .
Contrast with Non-Ether Compounds (e.g., Caffeic Acid)
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) , a phenolic compound with carboxylic acid and catechol groups, differs significantly in reactivity and applications. It serves as an antioxidant in cosmetics and supplements, unlike diethers, which lack polar or redox-active functional groups.
Biological Activity
4,4-Diethoxybut-1-ene (C8H16O2) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects and applications.
Chemical Structure and Properties
This compound is characterized by the presence of two ethoxy groups attached to a butene backbone. Its molecular structure can be depicted as follows:
Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways. One significant area of study is its role in modulating protein kinase activity, which is crucial in various signaling pathways within cells. For instance, it has been noted that derivatives of this compound can act as inhibitors of specific kinases involved in tumor growth and inflammation .
Antitumor Activity
A notable application of this compound derivatives is in the synthesis of antitumor agents. In one study, the compound was utilized as a precursor in the synthesis of analogs that demonstrated significant cytotoxicity against human cancer cell lines. The mechanism underlying this activity often involves the induction of apoptosis in cancer cells .
Case Studies
- Antitumor Agent Synthesis :
- Protein Kinase Inhibition :
Data Summary
The following table summarizes the biological activities associated with this compound and its derivatives:
Safety and Toxicity
While exploring the biological activities of this compound, it is crucial to consider safety and toxicity profiles. Preliminary assessments indicate that while some derivatives exhibit promising biological activities, they may also possess cytotoxic effects that warrant further investigation into their safety profiles .
Q & A
Q. What are the established synthetic routes for 4,4-Diethoxybut-1-ene, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves acid-catalyzed condensation of acetaldehyde with 1,3-butadiene derivatives. Key factors include:
- Catalyst selection : Protonic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) influence reaction kinetics .
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance intermediate stabilization.
- Temperature control : Low temperatures (0–5°C) minimize side reactions like polymerization.
- Purification : Vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
Example optimization table:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | THF | 0 | 65 |
| BF₃·Et₂O | DCM | 25 | 72 |
Note: Yields depend on stoichiometric ratios and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H NMR : Identifies ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and vinyl protons (δ 5.0–5.8 ppm). Integration ratios confirm molecular symmetry .
- IR Spectroscopy : C-O stretches (1050–1150 cm⁻¹) and C=C stretches (1640–1680 cm⁻¹) validate functional groups .
- GC-MS : Confirms molecular ion peaks (m/z 144 for [M]⁺) and fragmentation patterns.
Cross-referencing multiple techniques reduces misinterpretation risks .
Q. What safety protocols and handling precautions are critical when working with this compound in laboratory settings?
- Methodological Answer :
- Engineering controls : Use fume hoods and closed systems to minimize inhalation exposure .
- PPE : Nitrile gloves, chemical-resistant goggles, and lab coats are mandatory.
- Emergency measures : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Regular risk assessments aligned with OSHA guidelines are recommended .
Advanced Research Questions
Q. How can researchers design experiments to investigate the kinetic stability of this compound under varying storage conditions?
- Methodological Answer :
- Variables : Temperature (4°C, 25°C, 40°C), humidity (0%, 50%, 90%), and light exposure.
- Analytical endpoints : Monitor decomposition via HPLC or GC at intervals (0, 7, 30 days).
- Statistical design : Use a factorial design (3×3×2) to assess interactions between variables .
Data interpretation should include Arrhenius plots to model degradation kinetics .
Q. What methodologies are recommended for resolving contradictions in spectral data interpretation for this compound derivatives?
- Methodological Answer :
- Step 1 : Replicate experiments to rule out procedural errors.
- Step 2 : Cross-validate using complementary techniques (e.g., ¹³C NMR for carbon backbone confirmation).
- Step 3 : Apply multivariate analysis (e.g., PCA) to identify outlier data points .
Example workflow:
Raw Data → Replication → Multi-technique Validation → Statistical Analysis → Consensus Interpretation
Contradictions often arise from impurities or instrumental drift; calibration with certified standards is critical .
Q. What computational chemistry approaches are suitable for modeling the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity (Markovnikov vs. anti-Markovnikov).
- Transition state analysis : Identify activation barriers for competing pathways using QST2 or NEB methods.
- Solvent effects : Incorporate PCM models to simulate polar aprotic environments .
Benchmark computational results against experimental kinetic data to validate accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
